3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVDOVGTIKBHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-80-2 | |

| Record name | 3-bromo-4-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

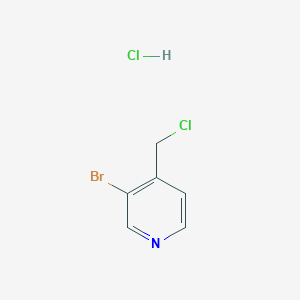

3-Bromo-4-(chloromethyl)pyridine Hydrochloride chemical structure

An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: A Versatile Building Block for Advanced Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the utility of a molecule is often defined by its structural functionality and reactive versatility. This compound is a heterocyclic compound that stands out as a premier example of a multi-functional synthetic building block. Its pyridine core, a ubiquitous scaffold in pharmaceuticals, is strategically adorned with two distinct and orthogonally reactive halogenated moieties: a bromo group on the aromatic ring and a chloromethyl substituent. This unique arrangement provides chemists with a powerful tool for the stepwise and selective construction of complex molecular architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of this compound, moving beyond a simple catalog of properties to explain the causality behind its reactivity, its applications, and the best practices for its use.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This section details the chemical identity, physical characteristics, and structural features of this compound.

Chemical Identity

The compound is systematically named and identified by several key descriptors, summarized below.

| Identifier | Value |

| Chemical Name | This compound[1][2] |

| CAS Number | 1418117-80-2[1][3] |

| Molecular Formula | C₆H₆BrCl₂N[1] |

| Molecular Weight | 242.93 g/mol [1][4] |

| InChI Key | HVVDOVGTIKBHCI-UHFFFAOYSA-N[1] |

| Purity | Commercially available with purity typically ≥97%[1] |

Structural Analysis

The synthetic utility of this compound is a direct consequence of its molecular structure. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, mitigating the potential lachrymatory and reactive nature of the free base.

The core structure consists of a pyridine ring, which is an electron-deficient aromatic system. This deficiency is amplified by the presence of the electronegative bromine atom. The two key reactive centers are the C3-Br bond on the pyridine ring and the C-Cl bond in the exocyclic chloromethyl group.

Caption: Chemical structure of this compound.

Anticipated Spectroscopic Signatures

While a dedicated spectrum for this specific salt is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds, such as 2-bromo-6-(chloromethyl)pyridine.[5][6]

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the positions of the nitrogen, bromo, and chloromethyl groups. A characteristic singlet would appear further downfield (typically δ 4.5-5.0 ppm) corresponding to the two methylene protons of the reactive CH₂Cl group. The acidic N-H proton of the hydrochloride would likely appear as a broad singlet at a very low field.

-

¹³C NMR: The spectrum would display six signals. Five would correspond to the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment. The carbon of the chloromethyl group would appear in the aliphatic region (typically δ 40-50 ppm).

-

Mass Spectrometry: The mass spectrum would exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), serving as a definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C=N and C=C stretching vibrations from the pyridine ring, and C-Br and C-Cl stretching vibrations at lower frequencies.[7]

Part 2: Synthesis and Chemical Reactivity

The value of this compound is realized through its synthesis and subsequent chemical transformations. Its design allows for a high degree of control over molecular construction.

Synthetic Pathways

The synthesis of substituted (chloromethyl)pyridines typically involves the chlorination of the corresponding hydroxymethyl or methyl precursors. A plausible and industrially scalable route to this compound starts from 3-bromo-4-methylpyridine.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Chlorination of 3-Bromo-4-(hydroxymethyl)pyridine

This protocol is adapted from established methods for converting hydroxymethylpyridines to their chloromethyl analogues using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[5][6][8]

Disclaimer: This is a representative protocol and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), suspend 3-bromo-4-(hydroxymethyl)pyridine (1.0 eq) in an inert solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 1.1-1.3 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

-

Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-(chloromethyl)pyridine free base.

-

Salt Formation: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of this reagent lies in the differential reactivity of its two halogen-containing groups. This allows for selective, stepwise functionalization, a cornerstone of modern synthetic strategy.[9]

-

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group (-CH₂Cl) is a potent electrophile. The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols, carbanions). This reaction is fundamental for tethering the pyridine core to other molecular fragments.[10]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than a chloro substituent would be at the same position.[9] This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, alkynyl, or amino groups at this position.

This orthogonal reactivity is invaluable; a chemist can first perform a nucleophilic substitution at the chloromethyl position under relatively mild conditions and then, in a subsequent step, use the more robust conditions of a cross-coupling reaction to modify the C3 position without disturbing the newly installed group.

Caption: Orthogonal reactivity of the title compound.

Part 3: Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several key areas of chemical science.

Pharmaceutical Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[11] This reagent provides a pre-functionalized pyridine core that chemists can elaborate to build libraries of novel compounds for biological screening. The ability to independently vary the substituents at both the C3 and C4-methyl positions is crucial for exploring Structure-Activity Relationships (SAR) to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.

Agrochemical Synthesis

Halogenated pyridines are critical precursors in the synthesis of modern agrochemicals. For instance, the chloromethylpyridine scaffold is a key component of neonicotinoid insecticides.[10] this compound can serve as a starting material for new generations of crop protection agents, where the bromo-substituent allows for further modification to fine-tune the agent's efficacy and environmental profile.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

Hazard Identification

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] |

| Skin Corrosion/Irritation | Causes skin irritation, and in some classifications, severe skin burns.[4][12][14] |

| Eye Damage/Irritation | Causes serious eye irritation or damage.[12][14] |

| Respiratory Hazard | May cause respiratory irritation.[12] |

| Chemical Property | Hygroscopic (absorbs moisture from the air).[12][14] |

Recommended Handling Protocol

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices: Avoid creating dust.[12][13] Do not eat, drink, or smoke in the work area.[12][15] Wash hands thoroughly after handling.[12][13] Avoid contact with skin, eyes, and clothing.[12]

-

First Aid:

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][14] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13][14] Do not let the product enter drains.[13]

Conclusion

This compound is more than a mere chemical reagent; it is an enabler of synthetic innovation. Its carefully designed structure, featuring two orthogonally reactive sites, provides a robust platform for the efficient construction of complex molecules. For scientists in drug discovery, agrochemicals, and materials science, this compound offers a reliable and versatile tool to accelerate research and development. By understanding its properties, reactivity, and handling requirements, researchers can fully leverage its potential to build the molecules that will define the next generation of chemical advancements.

References

- 1. 3-BROMO-4-(CHLOROMETHYL)PYRIDINE HCL | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H6BrCl2N | CID 74889876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 7. Pyridine, 3-bromo- [webbook.nist.gov]

- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-Bromo-6-chloro-2-(chloromethyl)pyridine | Benchchem [benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(chloromethyl)pyridine Hydrochloride, with the CAS number 1418117-80-2, is a halogenated pyridine derivative that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. The strategic placement of a bromine atom and a chloromethyl group on the pyridine ring offers multiple reaction sites for derivatization, making it an attractive intermediate for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its expected reactivity, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1418117-80-2 | [1] |

| Molecular Formula | C₆H₆BrCl₂N | [1] |

| Molecular Weight | 242.93 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | HVVDOVGTIKBHCI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common and effective method for the chlorination of benzylic and related methyl groups is free-radical chlorination. This method typically involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions.

The proposed synthesis workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for free-radical chlorination of similar pyridine derivatives. Researchers should perform small-scale trials to optimize reaction conditions such as temperature, reaction time, and stoichiometry.

Step 1: Free-Radical Chlorination of 3-Bromo-4-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene).

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1-1.3 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05-0.1 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and irradiate with a UV lamp or a high-intensity incandescent light bulb.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4-(chloromethyl)pyridine can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent hydrolysis of the chlorinating agent and the product.

-

Radical Initiator: AIBN or BPO is used to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.

-

Stoichiometry of NCS: A slight excess of NCS is used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of dichlorinated byproducts.

-

Monitoring: Careful monitoring is essential to prevent over-reaction and the formation of undesired side products.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 3-bromo-4-(chloromethyl)pyridine in a dry, aprotic solvent such as diethyl ether or dichloromethane.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chloromethyl group is a primary alkyl halide and is highly susceptible to nucleophilic substitution reactions (Sɴ2). The bromine atom on the pyridine ring, while less reactive than the chloromethyl group, can participate in various cross-coupling reactions. The hydrochloride salt form enhances the compound's stability and handling but typically requires neutralization before subsequent reactions involving the pyridine nitrogen.

Caption: Key reaction pathways for 3-Bromo-4-(chloromethyl)pyridine.

Nucleophilic Substitution Reactions

The primary mode of reactivity for 3-Bromo-4-(chloromethyl)pyridine is nucleophilic substitution at the chloromethyl carbon. This allows for the introduction of a wide range of functional groups, making it a valuable synthon for building more complex molecules. The reaction proceeds readily with various nucleophiles, including:

-

Amines: Reaction with primary or secondary amines yields the corresponding 4-(aminomethyl)-3-bromopyridine derivatives. This is a common strategy for introducing a flexible linker in drug design.

-

Thiols: Thiolates react to form thioethers, which are important functionalities in many biologically active compounds.

-

Cyanide: Substitution with cyanide provides access to 2-(3-bromo-4-pyridyl)acetonitrile, a versatile intermediate that can be further transformed into carboxylic acids, amides, or amines.

-

Azides: The introduction of an azide group via reaction with sodium azide allows for subsequent "click" chemistry reactions or reduction to a primary amine.

Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible structures. Important examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds with aryl or heteroaryl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination to introduce primary or secondary amines at the 3-position.

The differential reactivity between the chloromethyl group and the aryl bromide allows for a sequential reaction strategy, where the more reactive chloromethyl group is derivatized first, followed by a cross-coupling reaction at the bromine position.

Applications in Drug Discovery

Substituted pyridines are a prevalent structural motif in a vast number of approved drugs and clinical candidates. Their ability to act as hydrogen bond acceptors and their tunable electronic properties make them ideal scaffolds for interacting with biological targets. Halogenated pyridine intermediates, such as this compound, are particularly valuable in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[2]

The versatility of this compound makes it a valuable tool for the construction of compound libraries for high-throughput screening in the early stages of drug discovery. Its dual reactivity allows for the rapid generation of a diverse set of molecules with varied substitution patterns, increasing the probability of identifying novel hits against a range of therapeutic targets.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is expected to be a skin and eye irritant. Inhalation of the dust or vapor may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture. Keep the container tightly closed.

Conclusion

This compound is a highly functionalized building block with significant potential for applications in medicinal chemistry and drug discovery. Its dual reactivity, allowing for selective nucleophilic substitution at the chloromethyl group and cross-coupling reactions at the bromine position, provides a powerful tool for the synthesis of complex, polysubstituted pyridine derivatives. While detailed synthetic and application data for this specific compound are limited in the public domain, its structural features and the reactivity of its functional groups strongly suggest its utility in the development of novel therapeutic agents, particularly in the area of kinase inhibitors. As with any reactive chemical, appropriate safety and handling procedures are paramount. This guide provides a foundational understanding of this promising intermediate, intended to assist researchers in leveraging its synthetic potential in their drug discovery endeavors.

References

molecular weight of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Introduction

This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility is anchored in the differential reactivity of its two key functional groups: a brominated pyridine ring and a chloromethyl substituent. This structural arrangement allows for selective, sequential chemical modifications, making it a strategic intermediate in the construction of complex molecular architectures. For researchers, particularly in the fields of medicinal chemistry and materials science, this compound provides a reliable scaffold for developing novel pharmaceutical agents, agrochemicals, and functional organic materials.[1][2] This guide offers a comprehensive technical overview of its properties, reactivity, synthesis, and applications, tailored for scientists and drug development professionals.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 242.93 g/mol | [3][4][5] |

| Molecular Formula | C₆H₆BrCl₂N | [3][6] |

| CAS Number | 1418117-80-2 | [3][4][6] |

| IUPAC Name | 3-bromo-4-(chloromethyl)pyridine;hydrochloride | [6] |

| Synonyms | 3-Bromo-4-(chloromethyl)pyridine HCl | [3] |

| Purity | Typically ≥97% (for laboratory use) | [3][4] |

| Physical Form | Solid | [7] |

Chemical Structure:

Caption: 2D structure of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows chemists to perform distinct chemical transformations at two different sites within the molecule in a controlled manner.

-

The Chloromethyl Group (-CH₂Cl): This benzylic halide is a potent electrophile.[2] It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This pathway is fundamental for tethering the pyridine core to other molecular fragments, a common strategy in drug design.

-

The Bromo Group (-Br): The bromine atom attached to the pyridine ring at the 3-position is significantly less reactive towards nucleophilic aromatic substitution. However, it is an ideal handle for modern cross-coupling reactions.[1] Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position, enabling the introduction of aryl, alkyl, or alkynyl groups.[1]

This differential reactivity enables a predictable, stepwise functionalization, which is a cornerstone of efficient molecular construction.

Caption: Key reaction pathways for 3-Bromo-4-(chloromethyl)pyridine.

Representative Synthesis Methodology

While multiple synthetic routes can be envisioned, a common approach involves the functionalization of a simpler pyridine precursor. The following protocol is a representative, field-proven workflow adapted from methodologies for similar compounds.[8][9][10] The core logic involves the conversion of a methyl group to a chloromethyl group and the introduction of bromine onto the pyridine ring. A plausible starting material is 4-methyl-3-nitropyridine.

Caption: Workflow for a plausible synthesis of the target compound.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine (Intermediate)

This protocol details the conversion of 4-methyl-3-aminopyridine to the brominated intermediate via a Sandmeyer-type reaction.[11]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methyl-3-aminopyridine (1 equiv.) in 48% hydrobromic acid (HBr) (3-4 equiv.). Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, controlling the evolution of nitrogen gas.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, make it basic (pH > 9) with a concentrated NaOH solution, and extract with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-bromo-4-methylpyridine can be purified by column chromatography on silica gel.

Experimental Protocol: Conversion to this compound

This protocol describes the final two steps: chlorination and salt formation. The chlorination of the benzylic methyl group is often achieved with reagents like N-chlorosuccinimide (NCS), followed by salt formation.[8][9]

-

Chlorination: Dissolve the purified 3-bromo-4-methylpyridine (1 equiv.) in a suitable solvent like carbon tetrachloride (CCl₄). Add N-chlorosuccinimide (NCS) (1.1 equiv.) and a radical initiator such as benzoyl peroxide (BPO) (0.05 equiv.). Reflux the mixture under inert atmosphere until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with a sodium bicarbonate solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Salt Formation: Dissolve the crude 3-bromo-4-(chloromethyl)pyridine in a minimal amount of a dry, non-polar solvent like diethyl ether. Slowly add a solution of hydrochloric acid in ether (e.g., 2M) with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum to yield the final product.

Applications in Research and Development

-

Drug Discovery: This compound is a key intermediate for synthesizing polysubstituted pyridine scaffolds, which are prevalent in many biologically active molecules. Its ability to undergo sequential, site-selective reactions is crucial for building chemical libraries to screen against various disease targets and for optimizing the structure-activity relationships (SAR) of lead compounds. Many approved drugs contain a chlorinated heterocyclic core, highlighting the importance of intermediates like this one in pharmaceutical development.[12]

-

Fused Heterocycles: It serves as a precursor for constructing pyridine-fused ring systems, such as thienopyridines and naphthyridines, which are important pharmacophores in many therapeutic areas.[1]

-

Materials Science: The conjugated structure and versatile functional handles of this pyridine derivative make it a candidate building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[1]

Handling, Safety, and Storage

Hazard Profile: Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Primary hazards include:

-

May cause severe skin irritation or chemical burns.[5]

-

May cause serious eye damage.[14]

-

May cause respiratory irritation.[14]

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]

-

Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15] Avoid creating dust during transfer.[14]

-

Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material into a suitable container for disposal.[15]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

-

The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.[14][16]

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its dual-functional nature. The predictable and orthogonal reactivity of its chloromethyl and bromo groups provides chemists with a powerful tool for the efficient construction of complex molecules. Its established role in the synthesis of pharmaceutical and materials science targets underscores its significance. Proper understanding of its chemical properties, reactivity, and safe handling procedures is essential for leveraging its full synthetic potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-6-chloro-2-(chloromethyl)pyridine | Benchchem [benchchem.com]

- 3. 3-BROMO-4-(CHLOROMETHYL)PYRIDINE HCL | CymitQuimica [cymitquimica.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H6BrCl2N | CID 74889876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 10. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: A Versatile Heterocyclic Building Block

This guide offers a comprehensive technical overview of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride (C₆H₆BrCl₂N), a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, core reactivity, and strategic applications, moving beyond simple data recitation to explain the causal factors behind its utility and the rationale for specific experimental protocols.

Physicochemical and Spectroscopic Profile

This compound is a bifunctional molecule whose value lies in the distinct reactivity of its two halogen-containing moieties. The hydrochloride salt form enhances its stability and handling properties as a solid.

Key Physicochemical Properties

A summary of the essential properties of this compound is presented below. These values are critical for experimental design, including stoichiometry calculations and solvent selection.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrCl₂N | [1] |

| Molecular Weight | 242.93 g/mol | [1][2] |

| CAS Number | 1418117-80-2 | [2][3] |

| Appearance | Typically an off-white to light brown solid | Inferred from related compounds |

| Purity | ≥97% (Typical commercial grade) | [2][3] |

| Monoisotopic Mass | 240.90607 Da | [1] |

Spectroscopic Signature

Understanding the spectroscopic characteristics of this compound is fundamental for reaction monitoring and quality control. While a definitive spectrum for this specific salt is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[4][5][6][7][8]

| Spectroscopy | Expected Signature | Rationale |

| ¹H NMR (D₂O) | δ ~8.5-9.0 ppm (m, 2H, Py-H), δ ~7.5-8.0 ppm (d, 1H, Py-H), δ ~5.0 ppm (s, 2H, -CH₂Cl) | The pyridine protons are deshielded by the electronegative nitrogen and halogen atoms, appearing far downfield. The chloromethyl protons appear as a characteristic singlet. |

| ¹³C NMR (D₂O) | δ ~150-160 ppm (C-Br), δ ~140-150 ppm (Py C-H), δ ~120-130 ppm (Py C-H), δ ~45 ppm (-CH₂Cl) | The carbon atoms of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the attached substituents. The aliphatic carbon of the chloromethyl group is found significantly upfield. |

| Mass Spec (ESI+) | m/z ~206, 208 [M+H]⁺ | The mass spectrum of the free base would show a characteristic isotopic pattern for one bromine and one chlorine atom. |

| FT-IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~1600, 1550 (C=C, C=N stretch), ~1200 (C-N stretch), ~800-700 (C-Cl, C-Br) | Characteristic peaks for the aromatic pyridine ring, along with signals corresponding to the carbon-halogen bonds. |

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in academic literature but can be achieved through logical, well-established transformations. The most direct pathway involves the chlorination of a hydroxymethyl precursor, which itself can be derived from 3-bromo-4-methylpyridine.

Synthetic Strategy: A Logic-Based Approach

The choice of a synthetic route is governed by the availability of starting materials and the desire to avoid harsh conditions that could lead to side products. A common and effective strategy is the conversion of a benzylic-type alcohol to a chloride using thionyl chloride (SOCl₂) or a milder reagent like cyanuric chloride.[5][9][10] The use of SOCl₂ is often preferred for its efficiency, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Caption: Plausible synthetic pathway for the target compound.

Experimental Protocol: Chlorination of (3-Bromopyridin-4-yl)methanol

This protocol describes a robust method for converting the precursor alcohol to the final product. The self-validating nature of this protocol lies in the careful control of temperature and the straightforward workup procedure designed to isolate the desired product from reaction byproducts.

Materials:

-

(3-Bromopyridin-4-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), suspend (3-Bromopyridin-4-yl)methanol (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes. The slow addition rate is essential to maintain temperature control and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice. This hydrolyzes any remaining thionyl chloride.

-

Neutralization & Extraction: Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. The neutralization step is crucial to remove acidic impurities and convert the product to its free base form for extraction.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-(chloromethyl)pyridine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous DCM or diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure this compound.

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups. This allows for selective, stepwise modifications, making it an invaluable tool for building molecular complexity.[11][12]

Caption: Orthogonal reactivity of the two key functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a potent electrophile. It is analogous to a benzylic halide, making it highly susceptible to S_N2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This reaction is typically fast and occurs under mild conditions.

Causality: The stability of the transition state, which benefits from proximity to the electron-withdrawing pyridine ring, facilitates the displacement of the chloride ion. This makes the chloromethyl group significantly more reactive to nucleophiles than the chloro or bromo substituents on the aromatic ring itself.

Palladium-Catalyzed Cross-Coupling at the Bromo Position

The bromine atom at the 3-position of the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations.[11]

Causality: The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is the first and often rate-determining step in these catalytic cycles. This differential reactivity allows chemists to perform a nucleophilic substitution at the chloromethyl group first, and then, in a subsequent step, use the bromo position to introduce an aryl, alkynyl, or other group via cross-coupling, without interference.

Strategic Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile scaffold for building libraries of drug-like molecules. Its dual-reactivity allows for the systematic and independent introduction of diverse functionalities, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[13]

Caption: Library synthesis from the core scaffold.

By reacting the core scaffold with a set of different nucleophiles (e.g., 10 different amines), one can generate 10 unique intermediates. Each of these intermediates can then be subjected to a set of cross-coupling partners (e.g., 10 different boronic acids in a Suzuki reaction), rapidly generating a 10x10 matrix of 100 distinct, but related, final compounds. This systematic approach is invaluable for:

-

SAR Exploration: Identifying which parts of the molecule are critical for biological activity.

-

Lead Optimization: Fine-tuning the properties (potency, selectivity, solubility) of a promising drug candidate.

-

Fragment-Based Drug Design: Using the scaffold to link different molecular fragments together.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Profile

This compound is classified with several hazards that necessitate careful handling procedures.[14][15]

-

Acute Toxicity: Harmful if swallowed.[15]

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage: Causes serious eye damage.[14]

-

Respiratory Irritation: May cause respiratory irritation.[14]

Safe Handling Protocol

Adherence to the following protocol is mandatory when working with this reagent.[16][17]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully, and place it in a sealed container for chemical waste disposal.

Storage and Stability

Proper storage is crucial to maintain the integrity of the reagent.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.[16]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its value is rooted in the predictable and orthogonal reactivity of its chloromethyl and bromo functional groups. This allows for controlled, stepwise synthetic operations, making it an enabling building block for the rapid generation of diverse molecular libraries. For researchers in medicinal chemistry and drug discovery, a thorough understanding of its properties, synthesis, and reactivity provides a distinct advantage in the pursuit of novel therapeutic agents.

References

- 1. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-4-(CHLOROMETHYL)PYRIDINE HCL | CymitQuimica [cymitquimica.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 3-BROMO-4-CHLOROPYRIDINE HCL(181256-18-8) 1H NMR spectrum [chemicalbook.com]

- 5. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 6. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]

- 7. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]

- 8. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR [m.chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-Bromo-6-chloro-2-(chloromethyl)pyridine | Benchchem [benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemical-label.com [chemical-label.com]

- 15. 3-Bromo-5-(chloromethyl)pyridine hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Introduction

3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. As a disubstituted pyridine derivative, it possesses two distinct reactive handles: a brominated carbon on the aromatic ring and a chloromethyl group. This unique arrangement allows for sequential, regioselective functionalization, making it a valuable precursor for constructing complex molecular architectures. Researchers in drug discovery and materials science leverage its differential reactivity to forge novel compounds with tailored biological activities and physicochemical properties. This guide provides a comprehensive overview of its chemical identity, properties, reactivity, and applications, serving as a technical resource for scientists in the field.

Section 1: Chemical Identity and Identifiers

Precise identification of chemical reagents is fundamental to reproducible scientific research. This compound is cataloged across multiple chemical databases and inventories. The following table summarizes its key identifiers.

| Identifier Type | Value | Source |

| CAS Number | 1418117-80-2 | CymitQuimica, ChemUniverse[1][2] |

| PubChem CID | 74889876 | PubChem[3] |

| MDL Number | MFCD22682795 | ChemUniverse[2] |

| Molecular Formula | C₆H₆BrCl₂N | PubChem, CymitQuimica[1][3] |

| Molecular Weight | 242.93 g/mol | PubChem, ChemUniverse[2][3] |

| IUPAC Name | 3-bromo-4-(chloromethyl)pyridine;hydrochloride | PubChem |

| InChI | InChI=1S/C6H5BrClN.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3H2;1H | PubChemLite[4] |

| InChIKey | HVVDOVGTIKBHCI-UHFFFAOYSA-N | CymitQuimica[1] |

| Canonical SMILES | C1=CN=CC(=C1CCl)Br.Cl | PubChem |

Section 2: Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-4-(chloromethyl)pyridine is rooted in the differential reactivity of its two electrophilic sites. This allows for a programmed, stepwise approach to molecular elaboration.

Causality of Reactivity:

-

Chloromethyl Group (-CH₂Cl): This group is analogous to a benzylic halide. The carbon atom is sp³-hybridized and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles such as amines, thiols, and alkoxides to form new carbon-heteroatom bonds. This reaction is typically the first to be exploited due to its high reactivity under relatively mild conditions.

-

Bromo Group (-Br): The bromine atom is attached to an sp²-hybridized carbon of the pyridine ring. This C-Br bond is significantly less reactive towards classical nucleophilic substitution. However, it is an excellent handle for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations are commonly employed to form new carbon-carbon or carbon-nitrogen bonds at this position.

This orthogonality enables chemists to first perform a substitution at the chloromethyl site and then, in a subsequent step, functionalize the bromo position without interference, or vice-versa, depending on the chosen reaction conditions.

Illustrative Reaction Workflow

The following diagram illustrates a typical two-step synthetic sequence, highlighting the selective functionalization of the molecule.

Caption: Sequential functionalization of 3-Bromo-4-(chloromethyl)pyridine.

Section 3: Applications in Research and Development

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The unique structure of 3-Bromo-4-(chloromethyl)pyridine makes it a valuable precursor for building complex scaffolds.

-

Drug Discovery: The pyridine motif is a common feature in many biologically active molecules. This building block can be used to synthesize novel compounds for screening against various therapeutic targets, including kinases, GPCRs, and enzymes. The ability to introduce diverse substituents at two different positions allows for the creation of large chemical libraries for structure-activity relationship (SAR) studies.[6]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a key intermediate in the development of new pesticides and herbicides. For example, related structures are used to construct neonicotinoid insecticides, which act on the central nervous system of insects.[7]

-

Materials Science: The pyridyl structure can be incorporated into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The potential for extensive derivatization allows for the fine-tuning of electronic and optical properties.[6]

Exemplary Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Objective: To synthesize N-alkyl-1-(3-bromopyridin-4-yl)methanamine.

Materials:

-

This compound

-

Primary Amine (e.g., benzylamine) (2.2 equivalents)

-

Potassium Carbonate (K₂CO₃) (3 equivalents)

-

Acetonitrile (CH₃CN) (Anhydrous)

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent & Base: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of potassium carbonate. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Nucleophile Addition: Add the primary amine (2.2 eq) to the stirring suspension. Using a slight excess of the amine ensures the complete consumption of the electrophilic chloromethyl group.

-

Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the solid potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel to yield the desired product.

Rationale: The choice of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction. Potassium carbonate is a sufficiently strong, non-nucleophilic base to drive the reaction forward without competing side reactions.

Section 4: Safety and Handling

As a reactive halogenated compound, this compound must be handled with appropriate care.

-

Hazards: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[8] Related pyridine derivatives are known to cause skin burns and severe eye damage.[9]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. 3-BROMO-4-(CHLOROMETHYL)PYRIDINE HCL | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | C6H6BrCl2N | CID 74889876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromo-6-chloro-2-(chloromethyl)pyridine | Benchchem [benchchem.com]

- 8. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to the Research Applications of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount to the successful discovery of novel therapeutic agents. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a vast number of pharmaceuticals due to their ability to engage in crucial biological interactions. Within this class of privileged structures, 3-Bromo-4-(chloromethyl)pyridine Hydrochloride emerges as a highly versatile and reactive building block. Its unique bifunctional nature, possessing two distinct reactive sites—a bromo group amenable to cross-coupling reactions and a chloromethyl group prime for nucleophilic substitution—positions it as a powerful tool in the hands of the synthetic chemist. This guide provides an in-depth exploration of the chemical properties, reactivity, and potential research applications of this valuable synthon, offering insights into its strategic deployment in the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrCl₂N | --INVALID-LINK-- |

| Molecular Weight | 242.93 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| CAS Number | 1418117-80-2 | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

Safety and Handling:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[1]

The Dual Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The chloromethyl group at the 4-position is a reactive electrophile, readily undergoing nucleophilic substitution (SN2) reactions. The bromo group at the 3-position, attached to an sp²-hybridized carbon of the pyridine ring, is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine core, enabling the synthesis of a wide array of complex, multi-substituted pyridine derivatives.

Caption: Orthogonal reactivity of this compound.

Application in the Synthesis of Kinase Inhibitors and Other Biologically Active Molecules: A Strategic Approach

While direct, published syntheses of specific kinase inhibitors starting from this compound are not readily found in the literature, its structural motifs are present in numerous patented kinase inhibitors. The following section outlines a logical and field-proven synthetic strategy for the construction of 3-aryl-4-(aminomethyl)pyridine scaffolds, which are common cores in many kinase inhibitors. This workflow is a composite of well-established synthetic transformations, demonstrating the potential research uses of the title compound.

A Representative Synthetic Workflow

The following multi-step synthesis illustrates a practical approach to leveraging the dual reactivity of this compound to generate a molecular scaffold with potential biological activity.

Caption: A strategic synthetic route to 3-aryl-4-(aminomethyl)pyridines.

Step-by-Step Methodologies and Mechanistic Insights

The initial step involves the protection of the latent amino group at the 4-position. The Gabriel synthesis is a robust and high-yielding method for converting primary alkyl halides to primary amines, proceeding through a phthalimide intermediate.

Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to afford 2-((3-bromo-pyridin-4-yl)methyl)isoindoline-1,3-dione.

Causality: The use of potassium phthalimide as the nucleophile prevents over-alkylation, a common side reaction when using ammonia or primary amines directly. DMF is an excellent polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

With the amine precursor protected, the bromo group at the 3-position can be functionalized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a variety of aryl or heteroaryl groups.

Protocol:

-

In a reaction vessel, combine 2-((3-bromo-pyridin-4-yl)methyl)isoindoline-1,3-dione (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-((3-aryl-pyridin-4-yl)methyl)isoindoline-1,3-dione.

Causality: The choice of palladium catalyst and ligand is crucial for efficient coupling with electron-deficient bromopyridines. The base is required to activate the boronic acid for transmetalation to the palladium center. The use of a biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The final step is the deprotection of the phthalimide group to unmask the primary amine. Hydrazinolysis is a standard and effective method for this transformation.

Protocol:

-

Dissolve 2-((3-aryl-pyridin-4-yl)methyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0-5.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

-

Dry the organic layer, filter, and concentrate to obtain the final product, (3-aryl-pyridin-4-yl)methanamine.

Causality: Hydrazine acts as a nucleophile, attacking the carbonyl groups of the phthalimide and leading to the formation of a stable six-membered ring (phthalhydrazide), which precipitates from the reaction mixture, driving the reaction to completion.

Alternative Synthetic Transformations

The versatility of this compound extends beyond the representative workflow. The bromo and chloromethyl groups can be functionalized in various other ways, expanding the accessible chemical space.

-

Sonogashira Coupling: The bromo group can undergo a Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, which can be further elaborated.[2][3]

-

Buchwald-Hartwig Amination: The bromo group can be directly coupled with primary or secondary amines using a Buchwald-Hartwig amination reaction to form 3-amino-4-(chloromethyl)pyridine derivatives.[1][4][5][6]

-

Nucleophilic Substitution with Other Nucleophiles: The chloromethyl group can react with a variety of other nucleophiles, such as sodium azide to form an azidomethyl group (which can be subsequently reduced to the amine) or thiols to introduce sulfur-containing linkers.

Conclusion: A Key Player in Drug Discovery

This compound is a commercially available and highly valuable building block for the synthesis of complex, substituted pyridine derivatives. Its orthogonal reactivity allows for a modular and strategic approach to the construction of molecular libraries for drug discovery. The ability to independently functionalize the 3- and 4-positions of the pyridine ring provides chemists with the flexibility to fine-tune the steric and electronic properties of the target molecules, a crucial aspect of lead optimization in medicinal chemistry. As the quest for novel therapeutics continues, the utility of such versatile synthons in accelerating the discovery process cannot be overstated.

References

3-Bromo-4-(chloromethyl)pyridine Hydrochloride safety and hazards

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Section 1: Introduction and Compound Profile

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and synthetic research. Its bifunctional nature, featuring both a reactive chloromethyl group and a bromine-substituted pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. However, its utility in the laboratory is matched by significant health hazards that necessitate a comprehensive understanding and strict adherence to safety protocols.

This guide is designed for researchers, chemists, and drug development professionals, providing an in-depth overview of the safety and hazards associated with this compound. As a Senior Application Scientist, the emphasis here is not merely on procedure, but on the causal-driven logic behind each safety recommendation, ensuring a culture of proactive risk mitigation in the laboratory. The information herein is synthesized from authoritative safety data sheets (SDS) and chemical databases to provide a trustworthy and actionable resource.

Compound Identification and Properties:

| Property | Value | Source |

| Chemical Name | This compound | CymitQuimica[1] |

| CAS Number | 1418117-80-2 | CymitQuimica[1] |

| Molecular Formula | C₆H₆BrCl₂N | CymitQuimica[1] |

| Molecular Weight | 242.93 g/mol | CymitQuimica[1], PubChem[2] |

| Physical Form | Solid / Powder | Sigma-Aldrich[3] |

| Purity | Typically ≥97% | CymitQuimica[1] |

Section 2: Comprehensive Hazard Assessment

A foundational principle of laboratory safety is the thorough assessment of all potential hazards before a substance is handled. For research chemicals like this compound, whose toxicological properties may not be fully investigated, this assessment is critical. The primary hazards are associated with its corrosive and irritant nature.

GHS Classification and Hazards:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as follows:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] | Warning | |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[4] | Danger | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[4] | Warning |

*Note: Due to the H318 classification, the overarching signal word for this compound is *Danger.

Toxicological Profile:

-

Primary Routes of Exposure: The main routes of occupational exposure are inhalation of the dust, direct contact with the skin, and severe exposure to the eyes.

-

Skin Irritation: Contact with the skin can cause significant irritation.[4] The causality lies in the compound's ability to react with moisture and biological macromolecules on the skin surface, leading to an inflammatory response.

-

Eye Damage: This is the most severe hazard. The "Causes serious eye damage" classification indicates a risk of irreversible harm upon contact.[4] The chemical's properties can lead to rapid corrosion of the corneal epithelium.

-

Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to symptoms like coughing and shortness of breath.[5]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All handling of this solid compound, especially weighing and transfers that can generate dust, must be performed inside a properly operating chemical fume hood.[6] The rationale is to maintain a controlled airflow that pulls airborne particles away from the user's breathing zone, preventing inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully to provide adequate protection.

-

Eye Protection: Due to the severe risk of eye damage (H318), standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory to provide a complete seal around the eyes.[6]

-

Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn.[6] It is crucial to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid contaminating the skin.

-

Body Protection: A lab coat or protective work clothing is required to protect against accidental skin contact.[6] For larger-scale operations, a chemical-resistant apron may be advisable.

Step-by-Step Safe Handling Workflow (Weighing and Solution Prep)

This protocol is a self-validating system, where each step is designed to minimize exposure.

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don personal protective equipment (goggles, gloves, lab coat).

-

Tare Container: Place a clean, sealable container (e.g., a vial or round-bottom flask) on the analytical balance inside the fume hood and tare it. The reason for taring the final container is to eliminate the need for transfer paper, which can create dust and increase the risk of spills.

-

Aliquot Compound: Carefully use a spatula to transfer the desired amount of this compound from the stock bottle to the tared container. Perform this action slowly and deliberately over the balance to minimize dust generation.

-

Seal and Clean: Immediately and securely seal the stock bottle and the container with the weighed compound. Use a small brush or a wipe lightly dampened with water to clean the spatula and any residual dust from the balance and surrounding area within the hood.

-

Solubilization: Add the desired solvent to the container with the compound. This should also be done inside the fume hood. Once the solid is dissolved, the risk of airborne dust is eliminated, though it remains a skin and eye irritant in solution.

-

Decontamination and Disposal: Dispose of the contaminated wipe and any other disposable materials in a designated hazardous waste container.

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

| Exposure Route | Protocol | Rationale |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][8] | Rapid and prolonged irrigation is critical to wash away the chemical and minimize the extent of corrosive damage. Medical evaluation is non-negotiable. |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6] | This removes the chemical from the skin to prevent further irritation or potential absorption. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[7] | This removes the individual from the source of exposure and provides necessary respiratory support. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] | Inducing vomiting can cause further damage to the esophagus from the corrosive material. |

Spill and Fire Procedures:

-

Spill Cleanup: In case of a spill, evacuate unprotected personnel. Wear full PPE, including respiratory protection if necessary. Avoid creating dust. Moisten the solid material with water before sweeping it up into a suitable, labeled container for hazardous waste disposal.[5]

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA), as thermal decomposition can produce toxic gases like nitrogen oxides, hydrogen bromide, and hydrogen chloride.[6][7]

Section 5: Workflow Visualization - Risk Assessment & Response

The following diagram illustrates the logical workflow for safely planning and executing an experiment with this compound, integrating risk assessment and emergency preparedness.

References

- 1. 3-BROMO-4-(CHLOROMETHYL)PYRIDINE HCL | CymitQuimica [cymitquimica.com]

- 2. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Chloromethyl)pyridine 97 1822-51-1 [sigmaaldrich.com]

- 4. chemical-label.com [chemical-label.com]

- 5. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. accelachem.com [accelachem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

understanding the reactivity of the chloromethyl group on pyridine